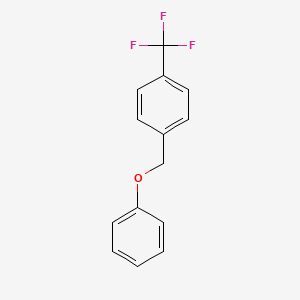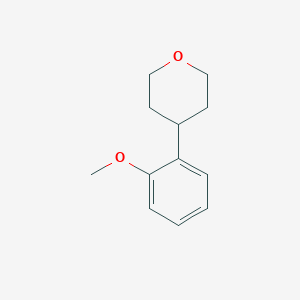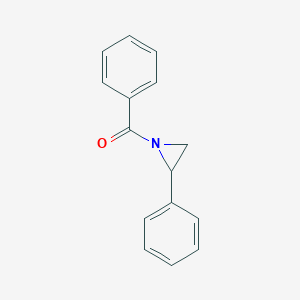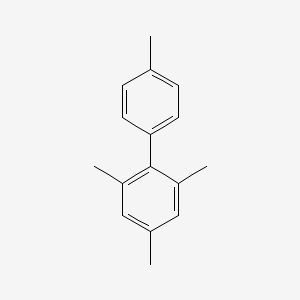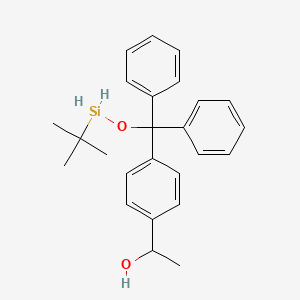
5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane: is a unique organosilicon compound characterized by the presence of a furan ring and a highly substituted oxasilolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane typically involves the reaction of furan derivatives with silicon-containing reagents under controlled conditions. One common method is the hydrosilylation of furan derivatives with heptamethylcyclotetrasiloxane in the presence of a platinum catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The furan ring in 5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the furan ring or the oxasilolane ring, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane serves as a versatile building block for the construction of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs. Its ability to interact with biological targets through the furan ring and the oxasilolane ring makes it a promising candidate for drug development.
Industry: In materials science, this compound is used in the synthesis of advanced materials with unique properties. Its incorporation into polymers and coatings can enhance their thermal stability and mechanical strength.
Wirkmechanismus
The mechanism by which 5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane exerts its effects involves interactions with molecular targets through its furan and oxasilolane rings. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the oxasilolane ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol: This compound also contains a furan ring but differs in the presence of an oxadiazole ring instead of an oxasilolane ring.
5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol: Similar to the above, this compound features a triazole ring in place of the oxasilolane ring.
Uniqueness: 5-(Furan-2-yl)-2,2,3,3,4,4,5-heptamethyl-1,2-oxasilolane is unique due to its highly substituted oxasilolane ring, which imparts distinct chemical and physical properties. The presence of multiple methyl groups enhances its hydrophobicity and stability, making it suitable for various applications that require robust and stable compounds.
Eigenschaften
CAS-Nummer |
88780-44-3 |
|---|---|
Molekularformel |
C14H24O2Si |
Molekulargewicht |
252.42 g/mol |
IUPAC-Name |
5-(furan-2-yl)-2,2,3,3,4,4,5-heptamethyloxasilolane |
InChI |
InChI=1S/C14H24O2Si/c1-12(2)13(3,4)17(6,7)16-14(12,5)11-9-8-10-15-11/h8-10H,1-7H3 |
InChI-Schlüssel |
IGJMCEMYWYENNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C([Si](OC1(C)C2=CC=CO2)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



